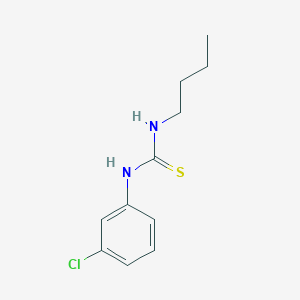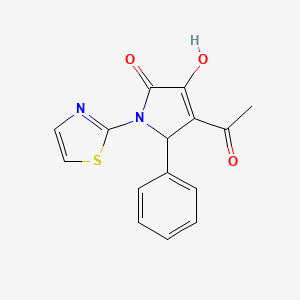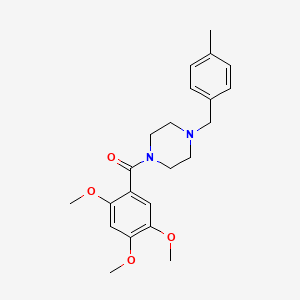
2,7-diamino-4-cyclohexyl-4H-chromene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
2,7-diamino-4-cyclohexyl-4H-chromene-3-carbonitrile synthesis can be related to the broader class of chromene derivatives, which are synthesized through various methods including cycloaddition reactions and catalytic oxidations. For example, cycloaddition processes, such as [4 + 3] cycloadditions, serve as foundational methods for constructing cyclic structures present in chromene compounds, highlighting the importance of selective catalytic oxidation for tailoring specific functionalities and structural features of chromenes (Rigby & Pigge, 1998). Additionally, the synthesis of 6H-benzo[c]chromen-6-ones, which share structural similarities with the target compound, utilizes reactions like Suzuki coupling and Michael acceptor reactions for the construction of the core chromene structure, indicating possible synthetic routes for the target compound as well (Mazimba, 2016).
Molecular Structure Analysis
The molecular structure of chromene derivatives, including the target compound, features a bicyclic system with a fused benzene and pyran ring. The structural analyses often focus on the stereochemical aspects and electronic properties of the chromene core, influencing the compound's reactivity and interaction with other molecules. Insights into the molecular structure can be derived from studies on related compounds, such as fluorinated graphene, which discuss the impact of functionalization on electronic properties (Feng et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving chromene derivatives encompass a wide range of transformations, including cycloadditions, nucleophilic substitutions, and oxidation-reduction reactions. The specific functional groups present in the compound, such as amino groups and the nitrile moiety, play critical roles in determining its reactivity. For instance, the cycloaddition reactions of vinylindoles provide insights into the types of cycloaddition reactions chromene derivatives might undergo, illustrating the versatility of these compounds in synthetic chemistry (Rossi et al., 2017).
Physical Properties Analysis
The physical properties of chromene derivatives, including solubility, melting point, and crystalline structure, are influenced by the nature and position of substituents on the core chromene ring. Studies on related compounds, such as the surface chemistry of carbons, provide a framework for understanding how structural features impact physical properties, suggesting that the cyclohexyl group in the target compound may affect its phase behavior and solubility (Boehm, 1994).
Chemical Properties Analysis
The chemical properties of this compound are determined by its functional groups and the chromene core. The presence of amino groups and a nitrile function suggests potential for nucleophilic addition reactions, acid-base interactions, and participation in coordination chemistry. Similarities in reactivity can be drawn from studies on the synthesis and functionalization of pyrano[3,2-c]chromenes, which explore the chemical versatility of chromene derivatives in synthetic applications (Wahula & Katkar, 2023).
特性
IUPAC Name |
2,7-diamino-4-cyclohexyl-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c17-9-13-15(10-4-2-1-3-5-10)12-7-6-11(18)8-14(12)20-16(13)19/h6-8,10,15H,1-5,18-19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXRMPFEXKGUOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(hydroxymethyl)-1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]pyridinium chloride](/img/structure/B4886100.png)
![4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4886113.png)
![propyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4886122.png)


![3-[(2,5-dichlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4886138.png)
![5-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4886142.png)
![methyl 3-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoate](/img/structure/B4886145.png)
![2-{[5-(2-anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4886149.png)


![N-{4-[(isopropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B4886167.png)
![2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-nitrophenol](/img/structure/B4886180.png)
![N-(5-fluoro-2-methylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4886183.png)